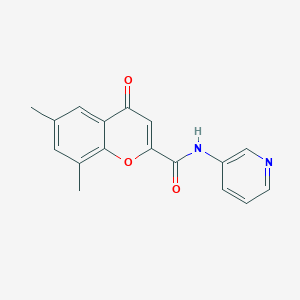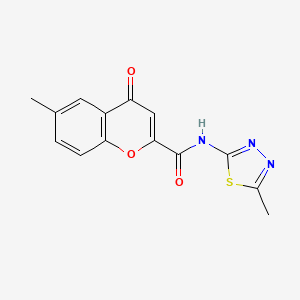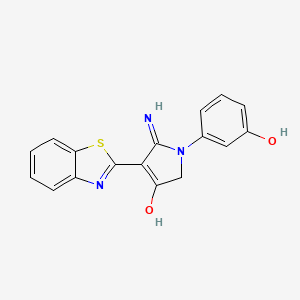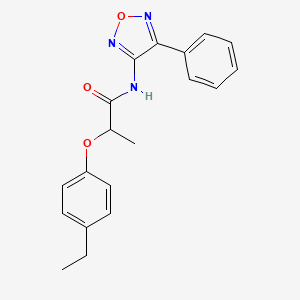
6,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 6,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene core, followed by the introduction of the pyridin-3-yl group and the carboxamide functionality. Common reagents used in these reactions include aldehydes, ketones, and amines, under conditions such as reflux or catalytic hydrogenation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, often under catalytic conditions.
Substitution: Common in modifying the pyridin-3-yl group or the chromene core. Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) are frequently used. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
6,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6,8-dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide can be compared with other chromene derivatives, such as:
4H-chromene-2-carboxamide: Lacks the dimethyl and pyridin-3-yl groups, leading to different biological activities.
6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of the carboxamide.
N-(pyridin-3-yl)-4H-chromene-2-carboxamide: Lacks the dimethyl groups, affecting its chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-pyridin-3-ylchromene-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-10-6-11(2)16-13(7-10)14(20)8-15(22-16)17(21)19-12-4-3-5-18-9-12/h3-9H,1-2H3,(H,19,21) |
InChI Key |
LIFSACLMUIIAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11395950.png)
![4-(4-fluorophenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395951.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11395954.png)



![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11395985.png)

![N-(2-methylphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396022.png)
![N-(5-chloro-2-methylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11396025.png)
![4-fluoro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11396027.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide](/img/structure/B11396029.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B11396034.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B11396039.png)
